Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized via chlorination and amination of 3-(2,4-dichlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol. Its structure was confirmed through various techniques, including X-ray diffraction. Notably, it exhibits moderate anticancer activity. []
Compound Description: This group of compounds represents a series of methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates. The aryl group at position 7 can be either a 4-chlorophenyl or a 4-methoxyphenyl group. These compounds serve as precursors for synthesizing novel heterocyclic systems with potential pharmacological applications. []
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative was structurally characterized using single-crystal X-ray diffraction analysis. The study revealed a planar pyrazolopyrimidine moiety with strong tensile forces. Furthermore, strong nonclassical hydrogen bonds were identified within the single crystal structure. []
Compound Description: This compound, denoted as 3h, is a pyrazolo[1,5-a]pyrimidine derivative demonstrating notable antioxidant activity. It exhibited the highest antioxidant capacity among the tested compounds in a study evaluating DPPH radical scavenging capabilities. Its IC50 value of 15.34 μM is comparable to that of ascorbic acid (IC50 = 13.53 μM), a standard antioxidant. []
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative, designated as 3i, exhibited significant antibacterial activity against Gram-positive bacteria, particularly Bacillus subtilis. It showed a notable zone of inhibition (ZOI) of 23.0 ± 1.4 mm and a minimum inhibitory concentration (MIC) of 312 μM. []
Compound Description: This compound, designated as 3f, is a pyrazolo[1,5-a]pyrimidine derivative exhibiting cytotoxic activity against MCF-7 breast cancer cell lines. Its IC50 value of 55.97 μg/mL indicates notable cytotoxicity, compared to the known drug Lapatinib (IC50 = 79.38 μg/mL). []
Compound Description: This compound, designated as compound 1, serves as the parent structure in a study investigating the relationship between structural modifications of pyrazolo[1,5-a]pyrimidines and their anti-inflammatory properties. Modifications involved introducing and functionalizing a side chain at position 4, substituting the hydrogen atom at position 3, and replacing the phenyl group with various substituents. []
Compound Description: This compound, designated as compound 3, demonstrated the highest anti-inflammatory activity among a series of synthesized pyrazolo[1,5-a]pyrimidines. It exhibited a superior therapeutic index compared to the reference drugs phenylbutazone and indomethacin. Importantly, it did not show ulcerogenic activity and might even possess antiulcerogenic properties. []
Compound Description: This group of compounds serves as crucial intermediates in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. These compounds are synthesized from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates through a reaction with dimethylformamide dimethylacetal. []
Ethyl 2-Hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate and its 5-Methyl Isomer
Compound Description: These compounds are pyrazolo[1,5-a]pyrimidine derivatives. Interestingly, the 5-methyl isomer was identified and isolated during the preparation of ethyl 2-hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. []
1,4-Dihydro-4-oxo-7-phenylpyrrolo[1,2-a]pyrimidin-8-carbonitrile (II)
Compound Description: This compound is a key intermediate in a synthetic route to produce 1,4-dihydro-1-ethyl-7-phenylpyrrolo-[1,2-a]pyrimidin-4-one (V). It is synthesized from the reaction of 2-amino-4-phenylpyrrolyl-3-carbonitrile (I) with ethyl formylacetate sodium salt. []
Compound Description: This compound is the target molecule in a synthetic strategy and was prepared to investigate its pharmacological properties in comparison to 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one. The latter compound exhibited notable anti-inflammatory activity comparable to phenylbutazone and indomethacin, without the ulcerogenic effects. []
Compound Description: This group of compounds acts as precursors in the preparation of a new series of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These compounds undergo various electrophilic substitutions to yield 6-substituted derivatives. []
LDN-193189 (LDN), DMH2, VU0465350 (VU5350), and VU0469381 (1LWY)
Compound Description: LDN-193189 (LDN), DMH2, and VU0465350 (VU5350) are inhibitors of the BMP receptor activin receptor-like kinase 3 (ALK3) that demonstrated an ability to enhance liver regeneration after partial hepatectomy in a study focusing on liver regeneration. In contrast, VU0469381 (1LWY), an ALK2 antagonist, did not show such an effect. []
Compound Description: This compound, designated as compound 3, was one of several synthesized polyfunctionalized phenols linked to heterocyclic derivatives and evaluated for their antioxidant activity in lubricating oils. It demonstrated superior antioxidant performance compared to a commercially available antioxidant additive in oxidation stability tests. []
Compound Description: This compound, designated as compound 5, is a polyfunctionalized phenol linked to a pyrazolo[1,5-a]pyrimidine derivative and was synthesized and evaluated for its antioxidant properties in lubricating oils. []
Compound Description: This compound, designated as MRS 1523, is a selective adenosine A3 antagonist. In a study exploring the role of adenosine A3 receptor activation during oxygen and glucose deprivation (OGD), MRS 1523 effectively prevented the irreversible failure of neurotransmission and delayed or prevented the development of anoxic depolarization in rat hippocampal slices subjected to OGD. [, ]
Compound Description: MRS 1220 is a selective adenosine A3 antagonist that demonstrated protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices. [, ]
Compound Description: VUF 5574 is another selective adenosine A3 antagonist that exhibited protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices. [, ]
Compound Description: This compound is a selective adenosine A3 receptor antagonist that demonstrated protective effects against oxygen and glucose deprivation (OGD)-induced neuronal damage in rat hippocampal slices. [, ]
Compound Description: This group of compounds represents a new series of pyrazolidine derivatives synthesized and evaluated for their anti-inflammatory activity. The researchers aimed to explore the pharmacological potential of these compounds, drawing inspiration from the known activities of pyrimidine and pyrazolidinone-containing compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.